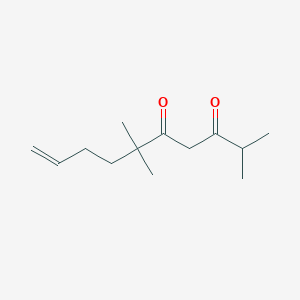![molecular formula C23H20N2O3 B14230924 4-[Bis(4-methoxyphenyl)methyl]phthalazin-1(2H)-one CAS No. 465498-67-3](/img/structure/B14230924.png)
4-[Bis(4-methoxyphenyl)methyl]phthalazin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Bis(4-methoxyphenyl)methyl]phthalazin-1(2H)-one is a chemical compound with the molecular formula C23H20N2O3 and a molecular weight of 372.417 g/mol . This compound is known for its unique structure, which includes a phthalazinone core substituted with bis(4-methoxyphenyl)methyl groups. It has been studied for various applications in scientific research, particularly in the fields of chemistry and pharmacology.
Vorbereitungsmethoden
The synthesis of 4-[Bis(4-methoxyphenyl)methyl]phthalazin-1(2H)-one typically involves the reaction of phthalazinone derivatives with bis(4-methoxyphenyl)methyl chloride under specific conditions. One common synthetic route includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4-[Bis(4-methoxyphenyl)methyl]phthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-[Bis(4-methoxyphenyl)methyl]phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-[Bis(4-methoxyphenyl)methyl]phthalazin-1(2H)-one can be compared with other similar compounds, such as:
4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one: This compound features a similar phthalazinone core but with different substituents, leading to distinct biological activities.
4-Benzyl-2-thiocyanatomethyl-2H-phthalazin-1-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phthalazinone derivatives.
Eigenschaften
CAS-Nummer |
465498-67-3 |
|---|---|
Molekularformel |
C23H20N2O3 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
4-[bis(4-methoxyphenyl)methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C23H20N2O3/c1-27-17-11-7-15(8-12-17)21(16-9-13-18(28-2)14-10-16)22-19-5-3-4-6-20(19)23(26)25-24-22/h3-14,21H,1-2H3,(H,25,26) |
InChI-Schlüssel |
RRYPJYYQDCSDAV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C3=NNC(=O)C4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1,2-Dihydroxyethyl)phenyl]benzamide](/img/structure/B14230843.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-5-yl)-](/img/structure/B14230847.png)


![9-[(4-Nitrophenyl)methylsulfanyl]acridine](/img/structure/B14230864.png)
![Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B14230875.png)

![Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate](/img/structure/B14230883.png)


![4-[(2-Phenyl-1,3-dioxan-5-yl)oxy]butanoic acid](/img/structure/B14230902.png)

![4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide](/img/structure/B14230925.png)

